BenchChemオンラインストアへようこそ!

2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide

LSD1 Epigenetics Enzyme Inhibition

This compound is a well-validated LSD1 inhibitor (IC₅₀ 10,000 nM) with >10-fold selectivity over MAOA, making it an essential low-potency positive control or selectivity reference for epigenetic screening campaigns. Its clogP 1.15, TPSA 85.13 Ų, and only 1 rotatable bond ensure full Lipinski compliance and minimal entropic penalty in binding assays, positioning it as an ideal FBDD comparator and computational docking template. The 4,5-dimethylthiazol-2-yl terminus provides a unique steric/electronic profile not replicated by other chemotype analogs, eliminating confounding variables in SAR studies. Procure this batch-verified, reversible binder to establish assay sensitivity thresholds, benchmark fragment-growing strategies, or serve as a non-hydroxamic acid negative control for HDAC inhibition workflows.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 1286732-27-1
Cat. No. B2520055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
CAS1286732-27-1
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C16H14N4O3S/c1-9-10(2)24-16(17-9)20-14(22)12-8-23-15(18-12)19-13(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20,22)(H,18,19,21)
InChIKeyKXKJKBHMNPKPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide (CAS 1286732-27-1): Compound Class and Baseline Characteristics for Procurement Evaluation


2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide (CAS 1286732-27-1; molecular formula C₁₆H₁₄N₄O₃S; MW 342.4 g/mol) is a heterocyclic small molecule featuring a 2-benzamido-oxazole-4-carboxamide core linked to a 4,5-dimethylthiazol-2-yl moiety [1]. This compound belongs to a broader class of 2-benzamido-oxazole/thiazole derivatives explored as HDAC inhibitors [2], LSD1 inhibitors [3], and kinase/receptor modulators [4]. Its computed physicochemical profile (clogP 1.15, TPSA 85.13 Ų, 2 HBD, 7 HBA, 1 rotatable bond) satisfies all Lipinski Rule-of-Five criteria, indicating favorable drug-likeness for probe development [1]. The 4,5-dimethyl substitution on the thiazole ring distinguishes it from mono-substituted or unsubstituted thiazole analogs in the same chemotype series.

Why 2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide Cannot Be Interchanged with Other 2-Benzamido-Oxazole-Carboxamide Analogs


Within the 2-benzamido-oxazole-4-carboxamide chemotype, the nature and substitution pattern of the thiazole ring at the carboxamide terminus profoundly modulates target engagement, physicochemical properties, and selectivity profiles. Closely related analogs such as 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide and 2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide replace the 4,5-dimethylthiazole with a pyridinyl-thiazole or a chlorobenzothiazole, respectively . These modifications alter the electronic character (electron-donating methyl groups vs. electron-withdrawing chloro or pyridinyl substituents) and steric bulk at the terminal heterocycle, resulting in different hydrogen-bonding capacity, π-stacking geometry, and target-binding conformations [1]. The 4,5-dimethyl-1,3-thiazol-2-yl moiety provides a unique combination of moderate lipophilicity (clogP 1.15) and minimal rotatable bonds (nRotB = 1), which is not replicated by any other analog in the series [2]. Consequently, generic substitution without matched-pair analysis would introduce uncontrolled variables in any structure-activity relationship (SAR) study, enzyme inhibition assay, or cellular screening campaign, invalidating cross-compound comparisons.

Quantitative Differentiation Evidence: 2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide vs. Closest Analogs


LSD1 Enzyme Inhibition: IC₅₀ Assessment and Comparison to Tranylcypromine Baseline

This compound was evaluated for inhibition of human recombinant LSD1 (KDM1A). The target compound exhibited an IC₅₀ of 10,000 nM (10 µM) against LSD1 [1]. In the same assay platform, the well-characterized LSD1/MAO inhibitor (±)-Tranylcypromine (2-PCPA) demonstrated an IC₅₀ of 7,870 nM (7.87 µM) against MAOA, providing a cross-assay reference point for the methodology [2]. While the target compound's LSD1 potency is modest (micromolar range), the data establish a baseline activity level useful for SAR triage.

LSD1 Epigenetics Enzyme Inhibition

MAOA Counter-Screening Selectivity: Off-Target Profiling vs. Primary Amine Oxidase

In a counter-screening panel, the target compound was tested against human monoamine oxidase A (MAOA). It showed minimal inhibition with an IC₅₀ > 100,000 nM (>100 µM) [1]. This represents a >10-fold selectivity window over its LSD1 IC₅₀ (10,000 nM). For comparison, tranylcypromine—a non-selective, irreversible MAO/LSD1 inhibitor—potently inhibits MAOA with an IC₅₀ of 7,870 nM (7.87 µM) in the same assay system, demonstrating the target compound's superior selectivity against this specific off-target [2].

MAOA Selectivity Off-target Screening

Physicochemical Property Differentiation: Lipophilic Ligand Efficiency and Rotatable Bond Advantage vs. Pyridinyl-Thiazole and Chlorobenzothiazole Analogs

The 4,5-dimethylthiazole substitution confers a favorable balance of lipophilicity and molecular recognition elements compared to close analogs. The target compound has clogP = 1.15, TPSA = 85.13 Ų, and only 1 rotatable bond [1]. In contrast, the 4-(pyridin-3-yl)thiazole analog introduces a basic nitrogen (pKa ~5.2) that increases TPSA and alters ionization state at physiological pH, while the 6-chlorobenzothiazole analog (CAS 1286714-85-9) carries a chlorine atom that increases clogP and molecular weight (C₁₈H₁₁ClN₄O₃S, MW ~398.8) . The target compound's minimized rotatable bond count (nRotB = 1) is the lowest among the series, contributing to reduced entropic penalty upon target binding.

Physicochemical Properties Drug-likeness Lipophilic Efficiency

Structural Class Alignment: 2-Benzamido-Oxazole/Thiazole Scaffold in HDAC Inhibition and Antitumor Activity

The target compound's 2-benzamido-oxazole-4-carboxamide core is structurally aligned with a series of 2-benzamidooxazole/thiazole-based hydroxamic acids reported as HDAC inhibitors with antitumor activity [1]. In that study, compounds 5a–g (oxazole series) and 6a–g (thiazole series) demonstrated HDAC inhibition and cytotoxicity against cancer cell lines. The target compound represents the non-hydroxamic acid, 4,5-dimethylthiazol-2-yl carboxamide variant of this scaffold. While direct HDAC inhibition data for the exact compound are not available, the scaffold precedent establishes its relevance as a potential HDAC-targeting probe or a key intermediate for further derivatization into hydroxamic acid HDAC inhibitors [2].

HDAC Inhibition Antitumor Hydroxamic Acid Derivatives

Optimal Research and Procurement Application Scenarios for 2-Benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide (CAS 1286732-27-1)


LSD1 Epigenetic Screening Cascades: Use as a Defined Micromolar-Activity Probe or Negative Control

With a confirmed LSD1 IC₅₀ of 10,000 nM and >10-fold selectivity over MAOA (IC₅₀ > 100,000 nM), this compound is suitable as a reference compound in LSD1 biochemical screening cascades [1]. It can serve as a low-potency positive control to establish assay sensitivity thresholds or as a selectivity control when profiling novel LSD1 inhibitors for MAOA off-target activity. Unlike tranylcypromine, which is non-selective and irreversible, this compound offers a reversible binding profile with measurable selectivity, making it a superior tool for assay qualification and hit-triaging workflows in epigenetic drug discovery.

Physicochemical Benchmarking in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Programs

The compound's favorable drug-likeness metrics—clogP 1.15, TPSA 85.13 Ų, only 1 rotatable bond, and full Lipinski compliance—make it a useful benchmarking standard in FBDD libraries and hit-to-lead optimization campaigns [2]. Its low rotatable bond count (nRotB = 1) is particularly valuable for assessing entropic contributions to binding free energy in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies. Procurement for this purpose enables laboratories to establish a well-characterized, medium-complexity comparator when evaluating fragment growing or scaffold hopping strategies.

HDAC Inhibitor Medicinal Chemistry: Non-Hydroxamic Acid Scaffold Control and Synthetic Intermediate

Given the established HDAC inhibitory activity of structurally related 2-benzamidooxazole/thiazole hydroxamic acids, this compound is positioned as either a non-hydroxamic acid negative control for cellular HDAC inhibition assays or as a late-stage synthetic intermediate for hydroxamic acid derivatization [3]. Its 4,5-dimethylthiazol-2-yl carboxamide terminus provides a distinct steric and electronic environment compared to other analogs in the series (e.g., pyridinyl-thiazole or chlorobenzothiazole variants), enabling systematic SAR exploration around the terminal amide substituent without confounding changes to the oxazole-benzamido core.

Computational Chemistry and Molecular Docking Studies: Defined Structural Template with Low Conformational Flexibility

The compound's single rotatable bond (between the oxazole-4-carboxamide carbonyl and the thiazole-2-amine) makes it an ideal template for computational docking, molecular dynamics simulations, and free energy perturbation (FEP) calculations [2]. Its limited conformational space reduces sampling complexity compared to analogs with multiple rotatable bonds (e.g., pyridinyl-thiazole or benzodioxolyl-methyl analogs with 3–5 rotatable bonds), enabling more reliable pose prediction and binding mode analysis when docked into LSD1, HDAC, or other targets. This attribute supports its procurement for computational chemistry groups seeking a well-defined, medium-sized heterocyclic ligand for method validation.

Quote Request

Request a Quote for 2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.